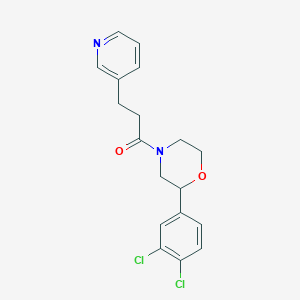![molecular formula C20H14BrNO4 B5438314 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5438314.png)
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate, also known as BRD3731, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the family of quinoline derivatives and has been the subject of numerous scientific studies to understand its mechanism of action and potential applications.
Mécanisme D'action
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate acts as a selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BRD4 and prevents it from interacting with acetylated histones, which are required for the transcription of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the expression of oncogenes and induces cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate in lab experiments is its selectivity for the BET family of proteins, which allows for specific targeting of gene expression. However, one limitation is that the compound may have off-target effects on other proteins, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. One area of interest is the development of more potent and selective BET inhibitors for the treatment of cancer and other diseases. Another area of research is the investigation of the role of BET proteins in the immune system and the potential for BET inhibitors to modulate immune responses. Finally, the use of this compound as a tool for studying gene expression and epigenetic regulation is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate involves the reaction of 2-chloro-8-quinolinecarboxylic acid with 6-bromo-1,3-benzodioxole-5-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been investigated for its potential therapeutic applications in various scientific studies. One study found that this compound can inhibit the growth of cancer cells by targeting the bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. Another study reported that this compound can inhibit the replication of the hepatitis C virus by targeting the viral protein NS5A.
Propriétés
IUPAC Name |
[2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO4/c1-12(23)26-17-4-2-3-13-5-7-15(22-20(13)17)8-6-14-9-18-19(10-16(14)21)25-11-24-18/h2-10H,11H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNSIMXCQOYFLG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

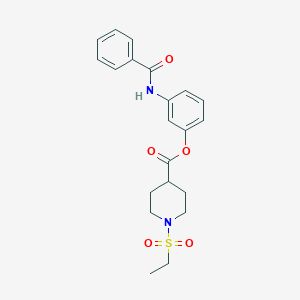
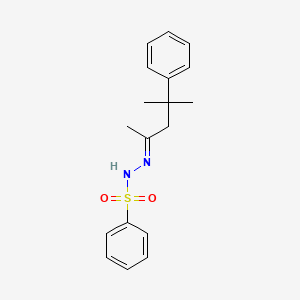
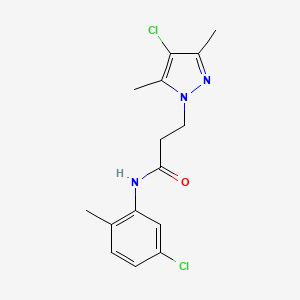
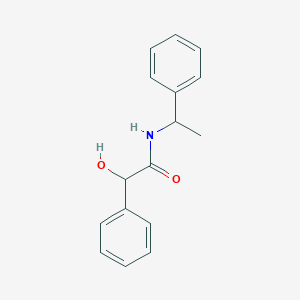
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)
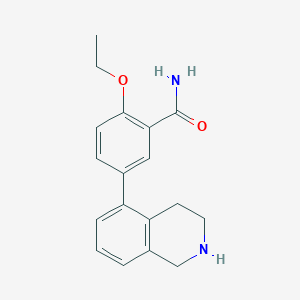
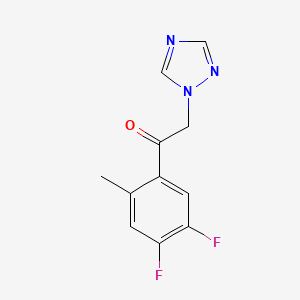
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)
![4-benzyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5438297.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)
